molecular formula C10H24Cl2N2 B1424709 N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride CAS No. 1219964-16-5

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride

Cat. No.: B1424709
CAS No.: 1219964-16-5
M. Wt: 243.21 g/mol
InChI Key: BNVJOOJWRKISQH-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a butanamine chain, and two hydrochloride groups, which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of n-Methyl-1-butanamine with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the butanamine chain is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine.

    Reduction: Secondary amines derived from the reduction of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-n-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride
  • n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride

Uniqueness

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride stands out due to its specific structural features, such as the combination of a pyrrolidine ring and a butanamine chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a butanamine backbone with a pyrrolidine moiety, which contributes to its biological properties. The dihydrochloride salt form enhances solubility and stability, making it suitable for various biological studies. Its molecular formula is C11H20N22HClC_{11}H_{20}N_2\cdot 2HCl, with a molecular weight of approximately 248.25 g/mol.

This compound exhibits biological activity through several mechanisms:

  • Receptor Interaction : The compound is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential agonistic or antagonistic effects on these receptors.
  • Enzyme Modulation : Research indicates that compounds with similar structures can modulate enzyme activities, influencing metabolic pathways relevant to various diseases.

Neuropharmacological Effects

Studies have demonstrated that this compound may possess neuropharmacological properties. For instance:

  • Cognitive Enhancement : Preliminary data suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems associated with learning and memory.
  • Antidepressant-like Effects : Animal models have shown that the compound may exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine pathways.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds indicates that this compound could exhibit antibacterial activity. A comparative analysis of similar compounds reveals:

Compound NameStructure FeaturesAntimicrobial Activity
N-MethylpyrrolidineMethyl group on pyrrolidineModerate activity against Gram-positive bacteria
1-MethylpyrrolidineSimple methyl substitutionLimited activity
N,N-DimethylbutanamineDimethyl substitutionEnhanced activity against certain pathogens

These findings suggest that the structural attributes of this compound may confer similar or improved antimicrobial properties compared to these analogs.

Study 1: Neuropharmacological Assessment

In a study investigating the cognitive-enhancing effects of various amine derivatives, this compound was administered to rodent models. Results indicated a significant increase in memory retention scores compared to control groups, suggesting potential applications in treating cognitive disorders .

Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of this compound revealed effective inhibition against several strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)9-10-5-6-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVJOOJWRKISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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